Unveiling the Stereochemistry of cis-Burchellin: A Technical Guide
Unveiling the Stereochemistry of cis-Burchellin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of cis-Burchellin, a neolignan natural product with notable antiviral activity. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.
Chemical Structure and Stereochemistry
Burchellin is a neolignan characterized by a dihydrobenzofuran core with three contiguous stereogenic centers. The designation "cis-Burchellin" refers to the relative stereochemistry of the substituents at the C-2 and C-3 positions of the dihydrobenzofuran ring, where the aryl group at C-2 and the methyl group at C-3 are on the same face of the ring system.
Through extensive spectroscopic analysis and total synthesis, the absolute configuration of the enantiomer of cis-Burchellin has been determined.[1] The IUPAC name for one of the cis-Burchellin enantiomers is (2S,3S,1'R)-4-allyl-5-methoxy-3-methyl-2-(6-methyl-1,3-benzodioxol-5-yl)-2,3-dihydrobenzofuran . The corresponding enantiomer is (2R,3R,1'S)-Burchellin.
Molecular Structure of (2S,3S,1'R)-Burchellin:
Physicochemical and Biological Data
The following table summarizes key quantitative data for the enantiomers of cis-Burchellin.
| Property | (2S,3S,1'R)-Burchellin | (2R,3R,1'S)-Burchellin |
| Molecular Formula | C₂₂H₂₄O₅ | C₂₂H₂₄O₅ |
| Molecular Weight | 368.42 g/mol | 368.42 g/mol |
| Optical Rotation | +15.7 (c 0.1, CHCl₃) | -16.2 (c 0.1, CHCl₃) |
| Antiviral Activity (IC₅₀) | 1.2 µM (against Coxsackie virus B3) | 1.5 µM (against Coxsackie virus B3) |
NMR Spectroscopic Data
The following tables detail the ¹H and ¹³C NMR chemical shifts for (2S,3S,1'R)-Burchellin, recorded in CDCl₃.[1]
¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2-H | 5.15 | d | 8.0 |
| 3-H | 3.55 | m | |
| 3-CH₃ | 1.05 | d | 6.5 |
| 4-CH₂ | 3.30 | d | 6.5 |
| 4-CH | 5.95 | m | |
| 4-CH₂' | 5.05 | m | |
| 5-OCH₃ | 3.85 | s | |
| 6-H | 6.80 | s | |
| 7-H | 6.75 | s | |
| 1'-H | 5.90 | s | |
| 2'-H | 6.70 | s | |
| 4'-H | 6.65 | s | |
| 6'-CH₃ | 2.10 | s |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 89.5 |
| 3 | 45.2 |
| 3-CH₃ | 15.8 |
| 4 | 125.5 |
| 4-CH₂ | 38.5 |
| 4-CH | 137.0 |
| 4-CH₂' | 116.0 |
| 5 | 148.0 |
| 5-OCH₃ | 56.0 |
| 6 | 110.5 |
| 7 | 112.0 |
| 8 | 145.0 |
| 9 | 130.0 |
| 1' | 101.0 |
| 2' | 108.0 |
| 3' | 147.5 |
| 4' | 109.5 |
| 5' | 146.5 |
| 6' | 128.5 |
| 6'-CH₃ | 16.5 |
Experimental Protocols
The total synthesis of the stereoisomers of Burchellin has been achieved through a concise and efficient route.[1] Below is a detailed methodology for a key step in the synthesis.
Synthesis of the Dihydrobenzofuran Core via Claisen Rearrangement
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Preparation of the Allyl Ether: To a solution of the starting phenol (B47542) (1.0 eq) in acetone (B3395972) (0.2 M) is added K₂CO₃ (3.0 eq) and allyl bromide (1.5 eq). The mixture is stirred at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.
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First Claisen Rearrangement: The purified allyl ether is heated neat at 180 °C under an argon atmosphere for 4 hours. The reaction mixture is then cooled to room temperature and purified by flash column chromatography to yield the ortho-allyl phenol.
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Second Allylation and Rearrangement: The resulting ortho-allyl phenol is subjected to the same allylation conditions as in step 1. The resulting di-allyl ether is then subjected to a second Claisen rearrangement under the same conditions as in step 2 to afford the key dihydrobenzofuran intermediate.
Synthetic and Analytical Workflow
Due to the limited availability of detailed signaling pathway data for the antiviral action of cis-Burchellin, a logical workflow for its synthesis and stereochemical determination is presented below. This workflow highlights the key stages from starting materials to the final, stereochemically defined product.
